4-Methyl-benzylpyridinium chloride
Overview
Description
4-Methyl-benzylpyridinium chloride: is a quaternary ammonium compound with the molecular formula C13H14ClN. It is a type of pyridinium salt, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-benzylpyridinium chloride typically involves the reaction of 4-methylbenzyl chloride with pyridine. This reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the pyridinium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-benzylpyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation can produce oxidized derivatives of the original compound .
Scientific Research Applications
4-Methyl-benzylpyridinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-benzylpyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activity, leading to its antimicrobial and anticancer effects. The molecular targets include membrane lipids and specific enzymes involved in cellular processes .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with antiseptic properties.
Benzylpyridinium chloride: Similar in structure but lacks the methyl group on the benzyl ring.
Uniqueness: 4-Methyl-benzylpyridinium chloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its effectiveness and applications compared to other pyridinium salts .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyridin-1-ium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N.ClH/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14;/h2-10H,11H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDPUGYLVANLPL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10776688 | |
Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30004-39-8 | |
Record name | 1-[(4-Methylphenyl)methyl]pyridin-1-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10776688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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